Methyl 2-heptenoate

Stereochemistry NMR Spectroscopy Isomer Differentiation

Methyl 2-heptenoate (CAS 38693-91-3) is an unsaturated fatty acid ester, specifically the (E)-isomer of methyl hept-2-enoate. With the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol, it is characterized by a trans-configured carbon-carbon double bond at the 2-position of the heptanoate chain.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 38693-91-3
Cat. No. B3052130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-heptenoate
CAS38693-91-3
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCCC=CC(=O)OC
InChIInChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3
InChIKeyIQQDLHGWGKEQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Heptenoate (CAS 38693-91-3): A Stereochemically Defined Unsaturated Ester for Flavor and Fragrance Development


Methyl 2-heptenoate (CAS 38693-91-3) is an unsaturated fatty acid ester, specifically the (E)-isomer of methyl hept-2-enoate . With the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol, it is characterized by a trans-configured carbon-carbon double bond at the 2-position of the heptanoate chain [1]. This compound is a volatile, colorless liquid known for its fruity, green odor profile, making it a valuable ingredient in the flavor and fragrance industries . It has been naturally identified in alcoholic beverages and grape pomace [2].

Why Methyl 2-Heptenoate (CAS 38693-91-3) Cannot Be Substituted with Unspecified Isomers or Chain-Length Analogs


Generic substitution with an unspecified isomer or a chain-length analog of methyl 2-heptenoate can lead to significant performance failures in both sensory applications and chemical synthesis. The compound's specific (E)-configuration at the 2,3-double bond is critical, as the (Z)-isomer exhibits a different coupling constant and, consequently, a distinct and often less desirable odor profile . Furthermore, the α,β-unsaturated ester moiety confers specific reactivity in nucleophilic addition and cycloaddition reactions, which is influenced by the double bond's geometry and the chain length. Substituting a shorter-chain analog like methyl 2-hexenoate or a longer-chain analog like methyl 2-octenoate will alter the hydrophobicity, volatility, and odor threshold, potentially compromising the intended flavor or fragrance outcome or synthetic pathway .

Quantitative Evidence for Methyl 2-Heptenoate (CAS 38693-91-3) Differentiation


Stereochemical Specificity: Distinct NMR Coupling Constants of (E)- vs. (Z)-Methyl 2-Heptenoate

Methyl 2-heptenoate (CAS 38693-91-3) is defined by its (E)-configuration. This stereochemistry is not just a structural nuance; it directly dictates the compound's nuclear magnetic resonance (NMR) spectral properties, which are essential for identity verification and purity assessment. The (E)-isomer exhibits a distinct coupling constant for its vinyl protons, which is quantitatively different from that of the (Z)-isomer . This difference is a primary means to ensure the correct isomer is procured and used, as an isomeric mixture or the unintended (Z)-form will produce a different NMR spectrum and, by extension, a different sensory or reactivity profile .

Stereochemistry NMR Spectroscopy Isomer Differentiation

Natural Occurrence: Documented Presence in Specific Botanical Matrices Compared to Undetected Analogs

Methyl 2-heptenoate is not a purely synthetic entity; it has been reliably detected and identified in the natural metabolome, specifically in alcoholic beverages and grape pomace from Muscat de Frontignan grapes [1]. This natural occurrence is a key differentiator from many of its saturated or shorter-chain analogs (e.g., methyl heptanoate, methyl hexanoate) which may have different biosynthetic origins or are absent in these specific matrices [2]. The presence of both (E)- and (Z)-isomers in the natural source also underscores the importance of sourcing the specific isomer to match the natural profile [3].

Natural Product Analysis Flavor Chemistry Wine Aroma

Physicochemical Properties: Quantified Volatility Parameters for Processing and Formulation

The physical properties of methyl 2-heptenoate dictate its behavior during manufacturing, storage, and application. Its boiling point of 172.6±9.0 °C at 760 mmHg and a vapor pressure of 1.3±0.3 mmHg at 25°C are specific, quantifiable parameters that distinguish it from its close analogs, such as methyl heptanoate (saturated) or methyl 2-hexenoate . For instance, the α,β-unsaturation and chain length in methyl 2-heptenoate result in a higher boiling point compared to methyl 2-hexenoate (~158°C), a difference of approximately 15°C, which has direct implications for distillation and thermal processing steps .

Physicochemical Properties Volatility Process Engineering

Regulatory Status: Absence of FEMA GRAS Listing as a Differentiating Factor

Unlike many common flavor esters such as methyl hexanoate or ethyl butyrate, methyl 2-heptenoate (CAS 38693-91-3) does not currently have a FEMA (Flavor and Extract Manufacturers Association) number and is not listed as Generally Recognized as Safe (GRAS) for direct addition to food [1]. This is a critical regulatory distinction. While it is used as a flavor and fragrance ingredient, its absence from the FEMA GRAS list means it is not permitted for use in food products in the United States under that designation, whereas many of its saturated or shorter-chain counterparts are [2]. This information is paramount for procurement decisions in the food versus non-food (e.g., cosmetic, household product) sectors.

Regulatory Affairs Flavor Regulation FEMA GRAS

Recommended Application Scenarios for Methyl 2-Heptenoate (CAS 38693-91-3) Based on Evidence


Authentic Fruit Flavor Reconstitution (Non-Food Applications)

Given its documented presence in grape pomace and wine [1], methyl 2-heptenoate is ideally suited for use in non-food flavor and fragrance applications aimed at replicating authentic fruit notes, particularly in personal care products, candles, and household cleaners. Its specific (E)-isomer ensures the intended 'green' and 'fruity' nuances are accurately delivered, which a generic or isomeric mixture could compromise . However, its lack of FEMA GRAS status explicitly prohibits its use in food products intended for the U.S. market .

Synthetic Intermediate Requiring α,β-Unsaturated Ester Reactivity

Methyl 2-heptenoate's structure as an α,β-unsaturated ester makes it a valuable synthon in organic chemistry, particularly for Michael additions and cycloadditions [1]. The specific (E)-geometry of the double bond can influence the stereochemical outcome of such reactions. Researchers and process chemists should prioritize this defined isomer over a mixture of isomers to ensure reproducible and predictable reaction results .

Analytical Standard for Wine and Beverage Volatile Profiling

Due to its confirmed detection in specific wine matrices [1], methyl 2-heptenoate (CAS 38693-91-3) serves as an essential analytical standard. In GC-MS and LC-MS workflows for metabolomics or quality control of beverages, this compound is required for accurate identification and quantification. Its distinct retention time and mass spectrum, predictable from its molecular weight of 142.20 g/mol and structure, are used to verify its presence in complex samples .

Fragrance Development for Green, Fruity Accords

The primary reported odor profile of methyl 2-heptenoate is 'fruity' and 'green' [1]. This makes it a candidate for inclusion in fragrance formulations seeking these top or middle notes. The quantifiable volatility (boiling point 172.6±9.0 °C, vapor pressure 1.3±0.3 mmHg at 25°C) allows perfumers to model its evaporation profile, and the use of the specific (E)-isomer ensures that the intended odor character is achieved, as the (Z)-isomer can have a different olfactory impact .

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